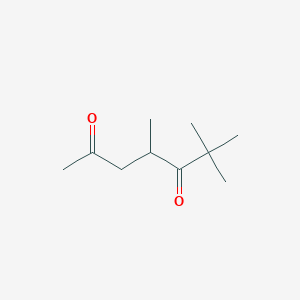
4,6,6-Trimethylheptane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethylheptane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a branched alkane with two ketone functional groups located at the second and fifth carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-2,2-dimethylbutane with tert-butyllithium, followed by the addition of acetone . This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4,6,6-Trimethylheptane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 4,6,6-Trimethylheptane-2,5-dione involves its interaction with molecular targets through its ketone functional groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions, making the compound reactive towards various biological and chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
4,6,6-Trimethylheptane-2,5-dione can be compared with other similar compounds, such as:
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Both compounds have ketone functional groups, but Meldrum’s acid has a heterocyclic core, making it structurally distinct.
4-Methylheptane-2,6-dione: This compound is similar in having ketone groups but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific branching and functional group arrangement, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
93370-94-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,6,6-trimethylheptane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
OMYCXRGQFVHFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
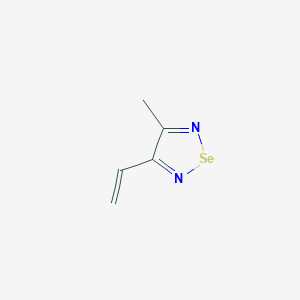
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
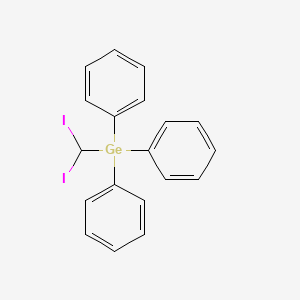
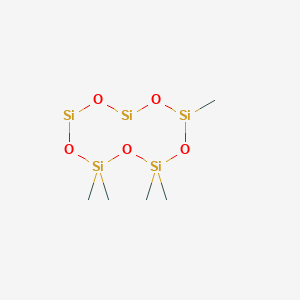
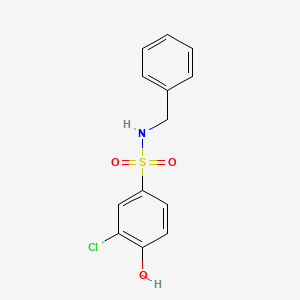
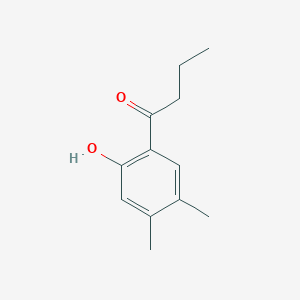
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)

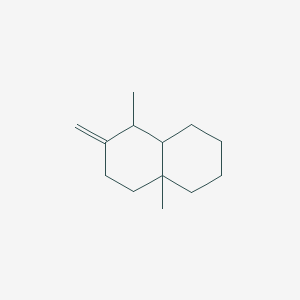
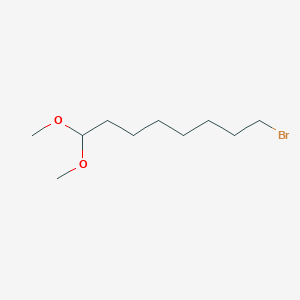
![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
